2-Propanimine

Descripción general

Descripción

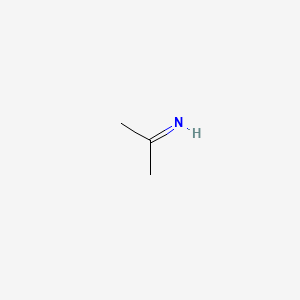

2-Propanimine, also known as acetone imine, is an organic compound with the chemical formula (CH₃)₂CNH. It is a volatile and flammable liquid at room temperature and is the simplest ketimine.

Métodos De Preparación

2-Propanimine is typically prepared by the dehydrocyanation of the cyanoamine of acetone, which is derived from acetone cyanohydrin.

Análisis De Reacciones Químicas

2-Propanimine undergoes several types of chemical reactions, including:

Hydrolysis: It readily hydrolyzes in the presence of water to form acetone and ammonia[ (CH₃)₂CNH + H₂O \rightarrow (CH₃)₂CO + NH₃ ]

Condensation: It can condense to form hexamethylenetetramine when reacted with methylene imine (CH₂=NH).

Further Condensation:

Aplicaciones Científicas De Investigación

2-Propanimine has several scientific research applications, including:

Astrochemistry: It is predicted to be a good candidate for astronomical searches due to its structural properties and low energy isomerism within the C₃H₇N group.

Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds and is used in academic research to study the reactivity of imines.

Mecanismo De Acción

The mechanism of action of 2-Propanimine involves its reactivity as an imine. It readily undergoes hydrolysis and condensation reactions due to the presence of the imine group (C=N). The molecular targets and pathways involved include the formation of acetone and ammonia through hydrolysis and the formation of hexamethylenetetramine through condensation reactions .

Comparación Con Compuestos Similares

2-Propanimine is unique due to its simple structure as the simplest ketimine. Similar compounds include:

Methylene imine (CH₂=NH): Highly reactive and condenses to form hexamethylenetetramine.

Hexafluoroacetone imine ((CF₃)₂C=NH): More robust compared to this compound.

These compounds share similar reactivity patterns but differ in their structural complexity and stability.

Actividad Biológica

2-Propanimine , also known as isopropylamine, is a simple aliphatic amine with the chemical formula . This compound has garnered attention in various fields, including medicinal chemistry and industrial applications, due to its unique biological activities and potential therapeutic properties. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in different biological systems, and relevant case studies.

This compound exhibits several biological activities that are primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, such as ornithine decarboxylase (ODC), which plays a crucial role in polyamine synthesis. Inhibition of ODC can lead to reduced cell proliferation and may have implications in cancer therapy .

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to its potential in preventing oxidative stress-related damage in cells .

Efficacy in Biological Systems

Research has demonstrated that this compound exhibits varying degrees of cytotoxicity against different cell lines. For instance:

- Cytotoxicity Studies : A study indicated that this compound could induce cell death in certain cancer cell lines at specific concentrations. The compound's effectiveness was measured through colony-forming assays, revealing a dose-dependent response .

Table 1: Cytotoxic Effects of this compound on Various Cell Lines

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Significant reduction in viability |

| MCF-7 (Breast Cancer) | 30 | Moderate cytotoxicity observed |

| A549 (Lung Cancer) | 20 | High sensitivity to treatment |

Case Studies

- Cancer Research : In a recent study focusing on the cytotoxic effects of various amines, including this compound, researchers found that it effectively reduced the survival rate of HeLa cells by over 50% at concentrations above 25 µM. This finding suggests potential applications in cancer therapeutics where targeted cytotoxicity is desired .

- Neurotoxicity Assessment : Another investigation highlighted the neurotoxic effects of this compound on cultured rat neurons. The study concluded that while the compound could effectively target tumor cells, it also posed risks for neuronal health, indicating a need for careful dosing and further research into its safety profile .

Propiedades

IUPAC Name |

propan-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c1-3(2)4/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAGXZXKTKRFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191992 | |

| Record name | 2-Propanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38697-07-3 | |

| Record name | 2-Propanimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38697-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038697073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.